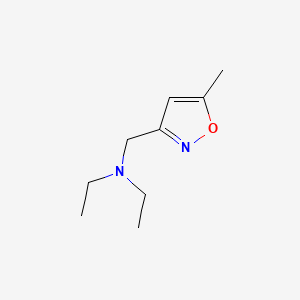
1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of two methyl groups at positions 1 and 4, and a phenylethylamine group at position 5 of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of methyl groups: Methylation at positions 1 and 4 can be carried out using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the phenylethylamine group: This step involves the nucleophilic substitution reaction between the pyrazole intermediate and phenylethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-5-amine would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it may inhibit specific pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazol-5-amine: Similar structure but lacks the phenylethylamine group.
1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine: Similar structure but has a phenyl group instead of a phenylethylamine group.
Uniqueness
1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-5-amine is unique due to the presence of both methyl groups and the phenylethylamine group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2,4-dimethyl-N-(2-phenylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C13H17N3/c1-11-10-15-16(2)13(11)14-9-8-12-6-4-3-5-7-12/h3-7,10,14H,8-9H2,1-2H3 |
InChI Key |
QOKKFKLWJSPPKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11740904.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11740916.png)
![1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea](/img/structure/B11740925.png)
![2-{3-[(3-Chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile](/img/structure/B11740939.png)
![5-methyl-1-(2-methylpropyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740945.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11740949.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine](/img/structure/B11740955.png)

amine](/img/structure/B11740967.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740969.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740972.png)
![{[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}thiourea](/img/structure/B11740975.png)
![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11740983.png)
